molecular formula C6H9NO3 B11922311 1-Ethyl-4-oxoazetidine-2-carboxylic acid

1-Ethyl-4-oxoazetidine-2-carboxylic acid

Cat. No.: B11922311
M. Wt: 143.14 g/mol
InChI Key: RDNMQMHYNKOKLX-UHFFFAOYSA-N
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Description

1-Ethyl-4-oxoazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a carboxylic acid group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-oxoazetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane can yield azetidine derivatives . Another method involves the hydrolyzation of intermediates with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride .

Industrial Production Methods: Industrial production of this compound often involves optimizing these synthetic routes to enhance yield and reduce costs. Techniques such as avoiding tedious chromatographic separation steps and using more economical reagents are employed to make the process viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-Ethyl-4-oxoazetidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-4-oxoazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-oxoazetidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the ethyl group can influence its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

1-ethyl-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO3/c1-2-7-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,9,10)

InChI Key

RDNMQMHYNKOKLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC1=O)C(=O)O

Origin of Product

United States

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